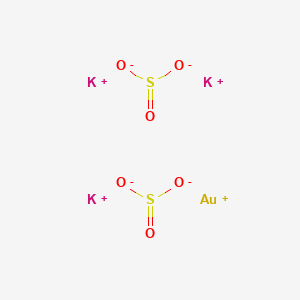
tripotassium;gold(1+);disulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tripotassium;gold(1+);disulfite:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, gold(1+) potassium salt (2:1:3) typically involves the reaction of gold salts with potassium sulfite under controlled conditions. One common method is:
Starting Materials: Gold chloride (AuCl), potassium sulfite (K2SO3), and water.
Reaction: The gold chloride is dissolved in water to form a solution. Potassium sulfite is then added to the solution, resulting in the formation of sulfurous acid, gold(1+) potassium salt (2:1:3).
Conditions: The reaction is usually carried out at room temperature with constant stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of sulfurous acid, gold(1+) potassium salt (2:1:3) follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix gold chloride and potassium sulfite solutions.
Controlled Environment: The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Purification: The product is purified through filtration and recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
tripotassium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur, where the sulfurous acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like thiourea or phosphines.
Major Products Formed
Oxidation: Formation of gold(III) compounds such as gold(III) chloride (AuCl3).
Reduction: Formation of elemental gold (Au).
Substitution: Formation of new gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
tripotassium;gold(1+);disulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other gold complexes and nanoparticles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and targeted drug delivery systems.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which sulfurous acid, gold(1+) potassium salt (2:1:3) exerts its effects involves:
Molecular Targets: The gold ion interacts with biological molecules such as proteins and DNA, potentially disrupting their function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also inhibit key enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfurous acid, gold(1+) sodium salt (213): Similar in structure but uses sodium instead of potassium.
Gold(1+) trisodium disulphite: Another similar compound with sodium ions.
Gold(III) chloride (AuCl3): A higher oxidation state gold compound with different reactivity.
Uniqueness
tripotassium;gold(1+);disulfite is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility and reactivity compared to its sodium counterparts.
Eigenschaften
CAS-Nummer |
19153-99-2 |
|---|---|
Molekularformel |
AuK3O6S2 |
Molekulargewicht |
474.39 g/mol |
IUPAC-Name |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
InChI-Schlüssel |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Kanonische SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Key on ui other cas no. |
19153-99-2 |
Synonyme |
gold(1+) tripotassium disulphite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















